molecular formula C14H17NO3 B3127961 N-isopropyl-8-methoxy-2H-chromene-3-carboxamide CAS No. 338760-27-3

N-isopropyl-8-methoxy-2H-chromene-3-carboxamide

Cat. No.: B3127961
CAS No.: 338760-27-3
M. Wt: 247.29 g/mol
InChI Key: JGBAVPIFVHLFOL-UHFFFAOYSA-N
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Description

N-isopropyl-8-methoxy-2H-chromene-3-carboxamide is a synthetic chromene derivative characterized by a methoxy group at position 8 and an N-isopropyl carboxamide moiety at position 2.

Properties

IUPAC Name

8-methoxy-N-propan-2-yl-2H-chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-9(2)15-14(16)11-7-10-5-4-6-12(17-3)13(10)18-8-11/h4-7,9H,8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBAVPIFVHLFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC2=C(C(=CC=C2)OC)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401197789
Record name 8-Methoxy-N-(1-methylethyl)-2H-1-benzopyran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401197789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338760-27-3
Record name 8-Methoxy-N-(1-methylethyl)-2H-1-benzopyran-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338760-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Methoxy-N-(1-methylethyl)-2H-1-benzopyran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401197789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-8-methoxy-2H-chromene-3-carboxamide typically involves the reaction of 8-methoxy-2H-chromene-3-carboxylic acid with isopropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-8-methoxy-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-isopropyl-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, as a pancreatic lipase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of dietary fats. In anticancer studies, the compound interacts with the active site of the CK2 enzyme, inhibiting its activity and thereby reducing cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-isopropyl-8-methoxy-2H-chromene-3-carboxamide can be contrasted with other chromene derivatives, focusing on substituent positions, electronic effects, and synthetic pathways. Below is a comparative analysis supported by a data table and research insights.

Key Findings

Substituent Position and Electronic Effects: The target compound’s carboxamide at position 3 distinguishes it from derivatives with substitutions at positions 5 and 8. Methoxy at position 8 (electron-donating) contrasts with nitro groups (electron-withdrawing) in compounds like 5-(4-methoxybenzyloxy)-8-nitro-2H-chromene. This difference may alter aromatic ring reactivity and biological activity.

Reductive steps (e.g., SnCl₂ for nitro-to-amine conversion in Compounds 10a–c) highlight the versatility of nitro groups as intermediates, a pathway absent in the target compound’s methoxy-substituted structure .

Biological Implications :

  • Nitro groups (as in Compound 5) are often prodrug motifs activated under reductive conditions, whereas methoxy and carboxamide groups may confer direct receptor-binding capabilities.
  • Alkoxy chains at position 5 (e.g., morpholine in Compounds 10a–c) introduce steric bulk and basicity, contrasting with the compact, lipophilic isopropyl group in the target compound’s carboxamide .

Biological Activity

N-isopropyl-8-methoxy-2H-chromene-3-carboxamide is a compound belonging to the chromene family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

This compound features a chromene backbone, characterized by a benzopyran structure with a methoxy group at the 8-position and a carboxamide functional group. The presence of the isopropyl group enhances its lipophilicity, potentially influencing its biological interactions.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

2. Anticancer Properties

The anticancer potential of this compound has been evaluated in several studies. Notably, it demonstrated significant inhibitory effects on the proliferation of HepG2 liver cancer cells. The compound's efficacy was assessed using the MTT assay, revealing an IC50 value of 17 µM, indicating moderate cytotoxicity. Further modifications to the chemical structure, such as acetylation and bromination, have been shown to enhance its cytotoxic effects, with some derivatives achieving IC50 values as low as 0.9 µM .

3. Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory properties. It inhibits pro-inflammatory cytokines and enzymes involved in inflammation pathways, suggesting potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes involved in cell proliferation and inflammation, contributing to its anticancer and anti-inflammatory effects.
  • Receptor Interaction : It may modulate receptor activity related to apoptosis and cell survival pathways.

Research Findings

Recent studies have provided insights into the structure-activity relationship (SAR) of this compound:

Compound ModificationIC50 (µM)Biological Activity
N-isopropyl derivative17Moderate cytotoxicity against HepG2
Acetylated derivative2.3Enhanced cytotoxicity
Brominated derivative0.9Significant increase in cytotoxicity

These findings underscore the importance of chemical modifications in enhancing the biological efficacy of chromene derivatives.

Case Studies

  • Anticancer Study on HepG2 Cells : A study evaluated the antiproliferative activity of this compound against HepG2 cells using flow cytometric analysis. The results indicated that the compound induces apoptosis through caspase activation pathways .
  • In Vivo Pharmacokinetics : In animal models, pharmacokinetic studies revealed that the compound has a short half-life (15 minutes intraperitoneally), suggesting rapid metabolism and elimination. Despite this, no significant toxicity was observed at therapeutic doses .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-isopropyl-8-methoxy-2H-chromene-3-carboxamide, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves a multi-step approach starting with the chromene core formation, followed by methoxylation and carboxamide functionalization. Key steps include:

  • Core assembly : Use of cyclization reactions (e.g., Pechmann condensation) under acidic conditions .
  • Methoxy introduction : Electrophilic substitution with methylating agents (e.g., dimethyl sulfate) in polar aprotic solvents like DMF .
  • Carboxamide coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDCI/HOBt) with N-isopropylamine .
  • Optimization : Design of Experiments (DoE) can identify critical factors (temperature, solvent, stoichiometry) to maximize yield and purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Confirm methoxy (-OCH₃) and isopropyl groups via characteristic ¹H/¹³C signals (e.g., δ 3.8 ppm for OCH₃, δ 1.2 ppm for isopropyl CH₃) .
  • X-ray crystallography : Refine crystal structures using SHELX software to resolve bond angles and confirm stereochemistry .
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .

Q. What preliminary biological screening approaches are recommended for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs (e.g., chromene derivatives with known anticancer/antimicrobial activity):

  • In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Antimicrobial testing : Broth microdilution for MIC values against Gram-positive/negative bacteria .
  • Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to quantify potency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Derivatization : Synthesize analogs with modified substituents (e.g., halogenation at position 8, alkyl chain variations in the carboxamide) .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities for targets like kinases or DNA topoisomerases .
  • Statistical analysis : Apply principal component analysis (PCA) to correlate structural features with bioactivity .

Q. How should conflicting data in biological assays (e.g., variable IC₅₀ values across studies) be resolved?

  • Methodological Answer :

  • Standardize protocols : Ensure consistent cell lines, culture conditions, and assay durations .
  • Batch-to-batch validation : Use HPLC to verify compound purity (>95%) and rule out degradation .
  • Meta-analysis : Pool data from multiple studies using random-effects models to identify outliers or trends .

Q. What strategies are effective for resolving crystallographic disorder in the chromene core during X-ray analysis?

  • Methodological Answer :

  • Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .
  • Refinement : Apply SHELXL’s PART and SIMU commands to model disordered regions and anisotropic displacement parameters .
  • Validation : Check R-factors and electron density maps (e.g., Fo-Fc maps in Olex2) to ensure model accuracy .

Q. How can computational methods predict metabolic stability or toxicity early in development?

  • Methodological Answer :

  • ADMET prediction : Use tools like SwissADME or ProTox-II to estimate permeability, CYP450 interactions, and hepatotoxicity .
  • Metabolite identification : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) with Schrödinger’s BioLuminate .
  • In silico toxicity : Apply QSAR models to flag structural alerts (e.g., reactive Michael acceptors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-isopropyl-8-methoxy-2H-chromene-3-carboxamide
Reactant of Route 2
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N-isopropyl-8-methoxy-2H-chromene-3-carboxamide

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